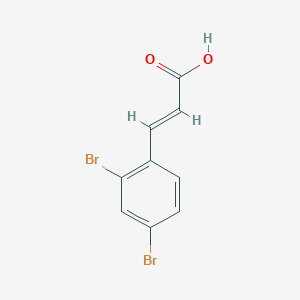

3-(2,4-Dibromophenyl)acrylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6Br2O2 |

|---|---|

Molecular Weight |

305.95 g/mol |

IUPAC Name |

(E)-3-(2,4-dibromophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H6Br2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ |

InChI Key |

UZKBJCMCJJUMNY-DUXPYHPUSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Br)Br)/C=C/C(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)C=CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2,4 Dibromophenyl Acrylic Acid and Its Derivatives

Catalytic Approaches to Carbon-Carbon Bond Formation

Catalytic methods are pivotal in modern organic synthesis for their efficiency and selectivity in constructing carbon-carbon bonds. The formation of the acrylic acid moiety attached to the 2,4-dibromophenyl ring can be achieved through several powerful catalytic reactions.

Knoevenagel Condensation and Related Olefination Methodologies

The Knoevenagel condensation is a cornerstone reaction in the synthesis of α,β-unsaturated acids. wikipedia.orgsigmaaldrich.com It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org For the synthesis of 3-(2,4-dibromophenyl)acrylic acid, 2,4-dibromobenzaldehyde (B1584873) would be the starting aldehyde.

A significant modification of this reaction is the Doebner modification, which utilizes pyridine (B92270) as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, such as in malonic acid. wikipedia.orgorganic-chemistry.org This variation is advantageous as the condensation is followed by decarboxylation, directly yielding the desired α,β-unsaturated carboxylic acid. wikipedia.orgorganic-chemistry.org The reaction of 2,4-dibromobenzaldehyde with malonic acid in the presence of a basic catalyst like piperidine (B6355638) or pyridine leads to the formation of this compound. youtube.com

The mechanism involves the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. organic-chemistry.org Subsequent dehydration leads to the final α,β-unsaturated product. wikipedia.org The choice of catalyst and reaction conditions can influence the stereoselectivity of the reaction, often favoring the formation of the more stable E-isomer. organic-chemistry.org

| Reactants | Catalyst/Solvent | Product | Notes |

| 2,4-Dibromobenzaldehyde, Malonic acid | Pyridine/Piperidine | This compound | Doebner modification often leads to in-situ decarboxylation. wikipedia.orgorganic-chemistry.orgyoutube.com |

| 2-Methoxybenzaldehyde, Thiobarbituric acid | Piperidine/Ethanol | Z-enone | Demonstrates control over stereoselectivity. wikipedia.org |

| Aldehydes, Active Methylene Compounds | Boric Acid/Ethanol | 2-Alkylidene/Arylidene derivatives | Green and efficient method. mdpi.com |

Decarboxylative Coupling Strategies in Unsaturated Carboxylic Acid Synthesis

Decarboxylative coupling has emerged as a powerful and environmentally friendly strategy for forming carbon-carbon bonds, as it often uses readily available carboxylic acids and releases carbon dioxide as the only byproduct. rsc.orgwikipedia.org These reactions typically involve a metal catalyst and an oxidant. wikipedia.org

In the context of synthesizing unsaturated carboxylic acids, decarboxylative coupling can be employed to couple a suitable precursor with a molecule that will form the acrylic acid moiety. While direct decarboxylative coupling to form this compound is less commonly reported, the principles of this methodology are relevant. For instance, a palladium-catalyzed decarboxylative olefination reaction has been used to install an olefin group at the γ-position of a carboxylic acid. nih.gov

A general approach involves the reaction of an α,β-unsaturated carboxylic acid with another organic molecule. acs.org For instance, the double decarboxylative cross-coupling between an aliphatic carboxylic acid and a cinnamic acid derivative can produce β-alkyl styrene (B11656) derivatives, showcasing the formation of a C(sp³)–C(sp²) bond. rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Aliphatic Carboxylic Acids | Cinnamic Acid Derivatives | AgNO₃ / Copper(0) | β-Alkyl Styrene Derivatives rsc.org |

| α,β-Unsaturated Carboxylic Acids | Cyclic Ethers | K₂S₂O₈ | α-Oxyalkyl Ketones acs.org |

Palladium-Catalyzed Heck Reactions for Aryl-Acrylic Acid Formation

The Heck reaction is a Nobel Prize-winning reaction that provides a reliable method for the arylation of olefins. mdpi.com It involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base. mdpi.combeilstein-journals.org To synthesize this compound, 1,3-dibromo-2-iodobenzene (B1587508) could be reacted with acrylic acid or its esters. odinity.com

The reaction mechanism initiates with the oxidative addition of the aryl halide to a palladium(0) catalyst, forming a Pd(II) complex. odinity.com This is followed by the coordination of the alkene (acrylic acid) and subsequent migratory insertion of the aryl group onto the alkene. A final β-hydride elimination step regenerates the palladium(0) catalyst and releases the trans-disubstituted alkene product. odinity.com The use of a base is crucial to neutralize the hydrogen halide produced during the reaction. mdpi.com

The choice of palladium catalyst, ligands, base, and solvent can significantly impact the reaction's efficiency and yield. researchgate.net For instance, palladium acetate (B1210297) in combination with phosphine (B1218219) ligands is a commonly used catalytic system. beilstein-journals.org

| Aryl Halide | Alkene | Catalyst System | Product |

| o-Bromoiodobenzene | Acrylic Acid | Palladium(II) acetate / Triethylamine | trans-2-Bromocinnamic acid odinity.com |

| Aryl Bromides | Styrene | Pd(OAc)₂ / Tetrahydropyrimidinium salts | Disubstituted olefins mdpi.com |

| 3-Bromoindazoles | Olefins | Pd(OAc)₂ / PPh₃ | 3-Vinylindazoles beilstein-journals.org |

Regioselective Bromination and Dehydrobromination Techniques

The synthesis of this compound necessitates precise control over the introduction of bromine atoms onto the phenyl ring and the formation of the double bond in the acrylic moiety.

Electrophilic Aromatic Substitution for Bromination of Phenyl Rings

The introduction of bromine atoms onto an aromatic ring is typically achieved through electrophilic aromatic substitution (EAS). libretexts.orgunizin.org For the synthesis of this compound, a key precursor would be phenylacetic acid or a related derivative. The bromination of phenylacetic acid itself can lead to a mixture of isomers. wikipedia.org

To achieve the desired 2,4-dibromo substitution pattern, the directing effects of the substituents on the aromatic ring must be considered. The carboxyl group of the acrylic acid moiety is a deactivating, meta-directing group. Therefore, direct bromination of cinnamic acid would likely lead to 3-(3-bromophenyl)acrylic acid. To obtain the 2,4-dibromo substitution, it is often more strategic to start with a pre-brominated precursor like 2,4-dibromobenzaldehyde or to functionalize a molecule where the directing groups favor the desired substitution pattern.

The bromination reaction typically employs a source of electrophilic bromine, such as molecular bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃. libretexts.org The catalyst polarizes the Br-Br bond, making one bromine atom more electrophilic and susceptible to attack by the aromatic ring. libretexts.org The reaction proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org

The choice of brominating agent and reaction conditions can influence the regioselectivity. researchgate.netnih.gov For example, N-bromosuccinimide (NBS) can be used for regioselective bromination, sometimes under photochemical conditions or with acid catalysis. researchgate.net

| Substrate | Brominating Agent/Catalyst | Product | Selectivity |

| Phenols | KBr / ZnAl–BrO₃⁻–LDHs | Bromophenols | Para-selective researchgate.net |

| Aromatic Compounds | NBS / UV irradiation | Mono-brominated products | Dependent on substituent researchgate.net |

| Catechol | NBS / HBF₄ | 4-Bromocatechol | Temperature-dependent nih.gov |

| Toluene | Zeolites | p-Bromotoluene | Para-selective nih.gov |

Stereoselective Elimination Pathways to Form the Acrylic Moiety

The formation of the double bond in the acrylic acid moiety often involves an elimination reaction. This can be a dehydration step following a condensation reaction or a dehydrobromination reaction.

In the context of the Knoevenagel condensation, the intermediate aldol-type product spontaneously undergoes dehydration to form the α,β-unsaturated product. sigmaaldrich.com This elimination is typically base-catalyzed.

Alternatively, a dehydrobromination reaction can be employed. For instance, α,β-dibromopropionic acid can be treated with a reducing agent like copper to yield acrylic acid. orgsyn.org The stereochemistry of the resulting alkene is often dependent on the mechanism of the elimination reaction (e.g., E2 elimination, which proceeds through an anti-periplanar transition state).

While not a direct route to this compound, the principles of dehydrobromination are relevant. For example, organobromides are known to generate HBr in situ, which can catalyze subsequent reactions. researchgate.net

Green Chemistry Principles in Synthetic Route Design and Optimization

The synthesis of this compound, a member of the cinnamic acid family, is increasingly being scrutinized through the lens of green chemistry. The focus is on developing synthetic methodologies that are not only efficient in terms of yield but also environmentally benign. This involves a holistic approach to route design, considering factors from atom efficiency to the environmental impact of solvents and catalysts. Traditional methods for preparing cinnamic acids, such as the Perkin, Knoevenagel, and Heck reactions, are being re-evaluated and optimized to align with the principles of sustainability. researchgate.netbyjus.comwikipedia.org

Atom Economy and Process Mass Intensity (PMI) Considerations

Atom economy and Process Mass Intensity (PMI) are crucial metrics for evaluating the "greenness" of a chemical process. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants into the desired product. scranton.edu PMI, on the other hand, provides a more comprehensive measure of the waste generated, accounting for all materials used in a process, including solvents, reagents, and process aids. google.com

The Knoevenagel condensation is a prominent method for synthesizing cinnamic acid derivatives. purechemistry.orgwikipedia.org A plausible route to this compound is the Knoevenagel-Doebner modification, which involves the reaction of 2,4-dibromobenzaldehyde with malonic acid, typically catalyzed by a weak base like piperidine or pyridine, followed by decarboxylation. wikipedia.orgtandfonline.com

The theoretical atom economy for the Knoevenagel condensation of 2,4-dibromobenzaldehyde with malonic acid can be calculated as follows:

Reaction: C₇H₄Br₂O + C₃H₄O₄ → C₉H₆Br₂O₂ + CO₂ + H₂O

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| Reactants | ||

| 2,4-Dibromobenzaldehyde | C₇H₄Br₂O | 263.92 |

| Malonic Acid | C₃H₄O₄ | 104.06 |

| Total Mass of Reactants | 367.98 | |

| Products | ||

| This compound (Desired) | C₉H₆Br₂O₂ | 305.95 |

| Carbon Dioxide (Byproduct) | CO₂ | 44.01 |

| Water (Byproduct) | H₂O | 18.02 |

| Total Mass of Products | 367.98 |

Atom Economy (%) = (Molar Mass of Desired Product / Total Molar Mass of Reactants) x 100

Atom Economy (%) = (305.95 / 367.98) x 100 ≈ 83.14%

This calculation reveals a relatively high theoretical atom economy. However, the Process Mass Intensity (PMI), which is the ratio of the total mass of inputs (raw materials, solvents, catalysts) to the mass of the final product, would be significantly higher in a real-world scenario. google.com Factors contributing to a higher PMI include the use of solvents for the reaction and purification, the mass of the catalyst, and any reagents used in workup procedures. For instance, traditional Knoevenagel reactions often use pyridine as both a solvent and catalyst, which is toxic and contributes significantly to the process mass. tandfonline.comtue.nl

In contrast, the Perkin reaction, another classical method for cinnamic acid synthesis, generally exhibits lower atom economy. byjus.comwikipedia.org This reaction uses an acid anhydride (B1165640) (e.g., acetic anhydride) and the corresponding carboxylate salt as a base. youtube.com The reaction of 2,4-dibromobenzaldehyde with acetic anhydride would produce this compound and acetic acid as a byproduct, leading to a less efficient incorporation of reactant atoms into the final product. longdom.org

Development and Application of Sustainable Solvent Systems

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many classical organic reactions, including those used for synthesizing cinnamic acid derivatives, traditionally employ hazardous and volatile organic compounds (VOCs) like benzene, dimethylformamide (DMF), and chlorinated hydrocarbons. researchgate.netmdpi.com Green chemistry principles advocate for the substitution of these harmful solvents with more sustainable alternatives. researchgate.net

For the synthesis of this compound and its derivatives, research has focused on several greener solvent strategies:

Solvent-Free Synthesis: One of the most sustainable approaches is to conduct reactions without any solvent. tue.nl Solvent-free Knoevenagel condensations have been successfully demonstrated for various benzaldehydes. tandfonline.comtue.nl These reactions are often facilitated by mechanical mixing (mechanochemistry) or by heating the reactant mixture to a melt, which can significantly reduce waste and simplify product isolation. tandfonline.com

Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Efforts have been made to adapt Knoevenagel condensations and Heck reactions to aqueous media. researchgate.netacgpubs.orgorganic-chemistry.org For the Heck reaction, the use of water can be facilitated by phase-transfer catalysts or water-soluble ligands for the palladium catalyst. wikipedia.org Some protocols have even utilized agro-waste extracts in water as a catalytic medium for Knoevenagel condensations. acgpubs.org

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution. wikipedia.org In the context of the Heck reaction, using an ionic liquid can sometimes eliminate the need for phosphine ligands, which are often toxic and air-sensitive. wikipedia.org N-heterocyclic carbene palladium complexes in ionic liquids immobilized on silica (B1680970) have been shown to be effective and recoverable catalysts. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions with fewer byproducts. youtube.comjk-sci.com This technique can be combined with sustainable solvents or solvent-free conditions to further enhance the green credentials of a synthesis. mdpi.com For instance, the combination of microwave activation and a reusable solid catalyst under solvent-free conditions represents a highly sustainable protocol for the Knoevenagel condensation. mdpi.com

Heterogeneous and Homogeneous Catalysis for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. The development of advanced catalytic systems is key to optimizing the synthesis of this compound.

Homogeneous Catalysis: In many traditional syntheses, homogeneous catalysts are employed. For the Knoevenagel condensation, weak organic bases like piperidine and pyridine are common catalysts. wikipedia.orgtandfonline.com While effective, these catalysts can be difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. researchgate.net The Heck reaction typically uses homogeneous palladium complexes with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0). wikipedia.org While highly active, the cost of palladium and the toxicity of phosphine ligands, coupled with the challenge of removing metal residues from the final product, are significant drawbacks. google.comorganic-chemistry.org

Heterogeneous Catalysis: A major focus in green synthetic chemistry is the replacement of homogeneous catalysts with heterogeneous alternatives. Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture (often by simple filtration), potential for recycling and reuse, and improved stability. youtube.com

For the synthesis of cinnamic acid derivatives, several heterogeneous catalytic systems have been explored:

Knoevenagel Condensation: A variety of solid catalysts have been shown to be effective. These include basic metal oxides (MgO, ZnO), alumina (B75360) (Al₂O₃), and natural or synthetic phosphates like hydroxyapatite. mdpi.com Porous calcium hydroxyapatite, for example, has been used as a robust and reusable catalyst for microwave-assisted, solvent-free Knoevenagel condensations. mdpi.com Environmentally benign amines and ammonium (B1175870) salts have also been used as greener alternatives to pyridine and piperidine. tandfonline.comtue.nl

Heck Reaction: The development of solid-supported palladium catalysts is a significant area of research. google.com Palladium nanoparticles supported on materials like polyaniline or immobilized within silica matrices have demonstrated high activity and stability. organic-chemistry.org These heterogeneous catalysts can be used in greener solvents like water and can be recovered and reused over multiple cycles with minimal loss of activity, which is both economically and environmentally advantageous. wikipedia.orggoogle.com This approach also minimizes the contamination of the final product with palladium, a critical consideration for pharmaceutical intermediates. google.com

The shift towards heterogeneous catalysis, particularly systems that can be recycled and reused, represents a significant step forward in the sustainable synthesis of complex molecules like this compound. youtube.com

Chemical Reactivity and Derivatization Strategies of 3 2,4 Dibromophenyl Acrylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid moiety is a cornerstone of the molecule's reactivity, enabling derivatization through various classical and modern synthetic methods. These transformations are crucial for diversifying the compound's functional profile and for preparing it for subsequent coupling or cyclization reactions.

Esterification and amidation are fundamental strategies for modifying the carboxylic acid group, converting it into esters and amides, respectively. These reactions mask the acidic proton and introduce new functionalities that can alter the molecule's physical, chemical, and biological properties.

Esterification: The conversion of 3-(2,4-Dibromophenyl)acrylic acid to its corresponding esters can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis, typically using strong acids like sulfuric acid or p-toluenesulfonic acid. google.comresearchgate.net The reaction is reversible, and water removal is often necessary to drive the equilibrium toward the product. researchgate.net Alternatively, solid acid catalysts, such as zirconia-supported tungstophosphoric acid or ion-exchange resins, offer advantages like easier separation and reduced corrosion. chemra.comresearchgate.net For sensitive substrates, esterification can be performed under milder conditions by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride.

Amidation: The synthesis of amides from this compound typically requires activation of the carboxyl group, as direct reaction with amines is generally slow. A common approach involves converting the carboxylic acid into an acid chloride or anhydride (B1165640), which then readily reacts with ammonia, primary, or secondary amines to form the corresponding amide. libretexts.orglibretexts.org This reaction often requires two equivalents of the amine: one to act as the nucleophile and the second to neutralize the liberated acid (e.g., HCl). libretexts.org

The table below summarizes typical conditions for these transformations, based on general procedures for acrylic acids.

| Transformation | Reagents & Catalysts | Typical Conditions | Product Class |

| Esterification | Alcohol (e.g., Ethanol, Methanol), H₂SO₄ or solid acid catalyst | Heat, often with water removal (e.g., Dean-Stark trap) | Acrylic Esters |

| Amidation (via acid chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (2 equiv.) or Amine (1 equiv.) + Base (e.g., Pyridine) | 1. Anhydrous conditions 2. Typically at low to ambient temperature | Acrylic Amides |

To enhance the electrophilicity of the carbonyl carbon, this compound can be converted into highly reactive acid halides and anhydrides. These intermediates are not typically isolated as final products but are used in situ to synthesize esters, amides, and other derivatives under mild conditions.

Acid Halides: Acid chlorides are the most common acid halides and are readily prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgorgoreview.com The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which simplifies purification. youtube.com Similarly, acid bromides can be synthesized using phosphorus tribromide (PBr₃). orgoreview.comyoutube.com These reactions proceed via a nucleophilic acyl substitution mechanism where the hydroxyl group is converted into a better leaving group. orgoreview.com

Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often requiring high temperatures or a strong dehydrating agent. youtube.com A more controlled and common method involves the reaction of an acid chloride with a carboxylate salt or a carboxylic acid. libretexts.orglibretexts.org This allows for the synthesis of both symmetrical and mixed (unsymmetrical) anhydrides. libretexts.orgyoutube.com For instance, reacting the acid chloride of this compound with the sodium salt of the same acid would yield the symmetrical anhydride.

| Intermediate | Reagent | Key Features |

| Acid Chloride | Thionyl chloride (SOCl₂) | Gaseous byproducts simplify workup. youtube.com |

| Acid Chloride | Oxalyl chloride ((COCl)₂) | Milder conditions, also produces gaseous byproducts. libretexts.org |

| Acid Bromide | Phosphorus tribromide (PBr₃) | Standard method for converting carboxylic acids to acid bromides. orgoreview.com |

| Anhydride | Acid Chloride + Carboxylic Acid | Versatile method for both symmetrical and unsymmetrical anhydrides. libretexts.orglibretexts.org |

The conjugated system of this compound can participate as a dipolarophile in [3+2] cycloaddition reactions. This powerful class of reactions allows for the direct construction of five-membered heterocyclic rings, which are prevalent in biologically active compounds. icm.edu.plscielo.org.mx

In a typical [3+2] cycloaddition, the electron-deficient alkene of the acrylic acid derivative reacts with a 1,3-dipole, such as a nitrone or an azide. uchicago.edu For example, the reaction with a nitrone would yield an isoxazolidine (B1194047) ring system. icm.edu.plscielo.org.mx The regioselectivity and stereoselectivity of these reactions are influenced by the electronic properties of both the dipole and the dipolarophile. The electron-withdrawing nature of the carboxyl group and the dibromophenyl ring enhances the electrophilicity of the double bond, making it a suitable component for these transformations. Such cycloadditions provide a direct route to highly functionalized heterocyclic scaffolds that can serve as intermediates in medicinal chemistry. icm.edu.plgoogle.comsciforum.netgoogle.com

Transformations of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is activated by the adjacent carboxyl group, making it susceptible to a variety of addition and polymerization reactions.

Hydrogenation: The double bond can be selectively reduced to a single bond through catalytic hydrogenation. This transformation converts this compound into 3-(2,4-Dibromophenyl)propanoic acid. This reaction is typically carried out using hydrogen gas and a heterogeneous catalyst, such as palladium on carbon (Pd/C), or homogeneous catalysts like Wilkinson's catalyst ([RhCl(PPh₃)₃]). psu.edu Studies on related acrylic acids have shown that rhodium complexes containing mixed anhydride ligands can be particularly effective for this transformation. psu.edu

Other Addition Reactions: The electron-deficient nature of the double bond makes it an excellent Michael acceptor for the addition of nucleophiles. It also undergoes electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr) or halogens (e.g., Br₂). pressbooks.pubsavemyexams.com The addition of HBr to acrylic acid derivatives can proceed via two different mechanisms. Electrophilic addition, following Markovnikov's rule, would place the bromine atom at the α-position relative to the carboxyl group. pressbooks.pub However, in the presence of radical initiators (like peroxides), a radical addition mechanism occurs, leading to the anti-Markovnikov product where the bromine adds to the β-position. libretexts.org

| Reaction | Reagents | Product | Notes |

| Catalytic Hydrogenation | H₂, Pd/C or Rhodium catalyst | 3-(2,4-Dibromophenyl)propanoic acid | Reduces the C=C double bond. psu.edu |

| Electrophilic Addition | HBr (in dark, no peroxides) | 2-Bromo-3-(2,4-dibromophenyl)propanoic acid | Follows Markovnikov's rule. pressbooks.pub |

| Radical Addition | HBr, Peroxides (e.g., AIBN) | 3-Bromo-3-(2,4-dibromophenyl)propanoic acid | Anti-Markovnikov regioselectivity. libretexts.org |

| Halogenation | Br₂ | 2,3-Dibromo-3-(2,4-dibromophenyl)propanoic acid | Addition across the double bond. |

Acrylic acids are important monomers for the synthesis of a wide range of polymers. This compound can undergo polymerization across its vinyl group to form a polymer with a poly(acrylic acid) backbone and pendant dibromophenyl groups.

Radical Polymerization: Conventional free-radical polymerization can be initiated using thermal or photochemical initiators. However, this method often produces polymers with high polydispersity and limited control over molecular weight and architecture. uni-bayreuth.de The polymerization of acrylic acid itself can be challenging and may be accompanied by side reactions. researchgate.net

Controlled Radical Polymerization (CRP): Modern techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over the polymerization process. researchgate.netnsf.gov These methods allow for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. uni-bayreuth.densf.govresearchgate.net The ATRP of acrylic monomers is well-established, though direct polymerization of acrylic acid can be complicated by its acidity interfering with the catalyst complex. nsf.gov A common strategy is to polymerize a protected ester version of the monomer, such as t-butyl acrylate (B77674), followed by hydrolysis to yield the poly(acrylic acid) derivative. This approach could be readily applied to synthesize well-defined poly(this compound). uni-bayreuth.de

Reactions at the Dibrominated Phenyl Moiety

The two bromine atoms on the phenyl ring of this compound are the primary sites for derivatization. Their differential reactivity, influenced by both steric and electronic factors, allows for selective and sequential functionalization.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi) for Aromatic Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are particularly well-suited for the functionalization of aryl halides like this compound. jocpr.com The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F, making the bromine atoms in the target molecule highly suitable for such transformations.

In di-substituted systems like 2,4-dibromobenzene derivatives, regioselectivity is a key consideration. Generally, the oxidative addition of the palladium catalyst, the initial step in the catalytic cycle, occurs preferentially at the more sterically accessible and electronically favorable position. For 2,4-dibromoaryl compounds, the C-Br bond at the 4-position is typically more reactive than the one at the 2-position due to reduced steric hindrance. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an aryl halide. elsevierpure.com It is widely used for the formation of biaryl compounds. For this compound, a selective Suzuki coupling would be expected to occur at the C4 position. A subsequent coupling at the C2 position could then be achieved under more forcing conditions, allowing for the synthesis of unsymmetrically substituted derivatives. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a new carbon-carbon bond. youtube.comwikipedia.org This reaction could be employed to further extend the conjugation of the system by introducing additional alkenyl groups at the C4 or C2 positions of the phenyl ring. The choice of catalyst, base, and solvent is crucial for achieving high yields and stereoselectivity. organic-chemistry.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orggold-chemistry.org This method provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis. For this compound, Sonogashira coupling would likely proceed with high regioselectivity at the C4-position. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl halide. rsc.org This reaction is known for its high functional group tolerance and can be used to introduce a wide variety of alkyl, aryl, and vinyl groups.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on 2,4-Dibromoaryl Substrates

| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand/Base | Product | Yield (%) | Reference |

| Suzuki-Miyaura | 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ / TlOH | 4-Bromo-2-phenylpyridine | Good | researchgate.net |

| Heck | 4-Bromoanisole | 2-Ethylhexyl acrylate | Pd/C / KOAc | 2-Ethylhexyl p-methoxycinnamate | - | youtube.com |

| Sonogashira | 2,4-Dibromoquinoline | Terminal Acetylene | Pd catalyst | 2-Alkynyl-4-bromoquinoline | Good-High | nih.gov |

| Negishi | Aryl Bromides | Secondary Alkylzinc Halides | Pd(OAc)₂ / CPhos | Aryl-Alkyl Coupled Product | High | libretexts.org |

This table presents generalized examples on related substrates to illustrate the potential reactivity. Specific conditions for this compound would require experimental optimization.

Nucleophilic Aromatic Substitution Pathways on the Halogenated Ring

Nucleophilic aromatic substitution (SNAr) is a viable pathway for the functionalization of this compound, particularly due to the presence of the electron-withdrawing acrylic acid group. libretexts.org For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atoms). youtube.com

The acrylic acid moiety at the C1 position acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution. This effect is most pronounced at the ortho (C2) and para (C4) positions. Consequently, both bromine atoms in this compound are activated towards SNAr.

However, the bromine at the C4 position is expected to be significantly more reactive towards nucleophilic attack than the bromine at the C2 position. This is because the negative charge of the Meisenheimer intermediate, formed upon nucleophilic addition, can be delocalized onto the carboxylate group of the acrylic acid moiety when the substitution occurs at the para position. This resonance stabilization is not possible for substitution at the meta-position (relative to the acrylic acid). While the C2-bromo group is also activated (ortho position), it is more sterically hindered, which can slow down the rate of reaction.

A variety of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace the bromine atoms. The higher reactivity of the C4-bromo group should allow for selective monosubstitution under controlled conditions. Disubstitution would likely require more forcing conditions, such as higher temperatures or stronger nucleophiles.

Table 2: Predicted Regioselectivity in Nucleophilic Aromatic Substitution of this compound

| Position of Bromine | Activating Group | Predicted Reactivity | Rationale |

| C4 | Acrylic Acid (para) | High | Strong resonance stabilization of the Meisenheimer intermediate by the electron-withdrawing group. Less steric hindrance. |

| C2 | Acrylic Acid (ortho) | Moderate to Low | Resonance stabilization is possible, but the position is sterically hindered by the adjacent acrylic acid group and the C3-hydrogen. |

This table is based on established principles of SNAr reactions and predicts the likely outcome for this compound.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a precise map of the molecular framework.

Proton (¹H) NMR spectroscopy reveals information about the number and types of hydrogen atoms in a molecule. In 3-(2,4-Dibromophenyl)acrylic acid, the spectrum is expected to show distinct signals for the carboxylic acid proton, the vinylic protons, and the aromatic protons.

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of the spectrum, typically between 10.0 and 13.0 ppm. The broadness of this signal is a result of hydrogen bonding and chemical exchange.

Vinylic Protons (-CH=CH-): Two distinct signals corresponding to the two protons on the carbon-carbon double bond are expected. These protons are in different chemical environments and are coupled to each other.

The proton alpha (α) to the carbonyl group is expected to appear as a doublet at approximately 6.4-6.6 ppm.

The proton beta (β) to the carbonyl group, which is attached to the aromatic ring, is anticipated further downfield as a doublet, typically in the range of 7.6-7.8 ppm.

The coupling constant (J) between these two protons is expected to be around 16 Hz, which is characteristic of a trans configuration across the double bond.

Aromatic Protons: The 2,4-dibromosubstituted phenyl ring gives rise to a complex splitting pattern for the three remaining aromatic protons.

The proton at the C3 position of the phenyl ring is expected to appear as a doublet around 7.9 ppm, coupled to the H-5 proton (meta-coupling).

The proton at the C5 position is anticipated to be a doublet of doublets around 7.6 ppm, showing coupling to both H-3 (meta-coupling) and H-6 (ortho-coupling).

The proton at the C6 position is expected to be a doublet around 7.4 ppm, coupled to the H-5 proton (ortho-coupling).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| -COOH | 10.0 - 13.0 | Broad Singlet | - |

| H-β (Vinylic) | 7.6 - 7.8 | Doublet | ~16 |

| H-α (Vinylic) | 6.4 - 6.6 | Doublet | ~16 |

| H-3 (Aromatic) | ~7.9 | Doublet | ~2.0 (meta) |

| H-5 (Aromatic) | ~7.6 | Doublet of Doublets | ~8.5 (ortho), ~2.0 (meta) |

| H-6 (Aromatic) | ~7.4 | Doublet | ~8.5 (ortho) |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine unique carbon environments.

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is the most deshielded and is expected to appear far downfield, typically in the range of 168-172 ppm. libretexts.org

Vinylic Carbons (-CH=CH-): The two sp² hybridized carbons of the acrylic acid moiety will have distinct chemical shifts. The β-carbon, attached to the aromatic ring, is expected around 140-145 ppm, while the α-carbon is anticipated further upfield, around 120-125 ppm. libretexts.org

Aromatic Carbons: The six carbons of the dibromophenyl ring will show separate signals.

The carbon atom attached to the acrylic acid group (C-1) is expected around 135 ppm.

The two carbons bearing bromine atoms (C-2 and C-4) will be shifted to approximately 122 ppm and 125 ppm, respectively.

The remaining three aromatic carbons (C-3, C-5, C-6) that are bonded to hydrogen are predicted to resonate in the 128-134 ppm range. libretexts.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 168 - 172 |

| C-β (Vinylic) | 140 - 145 |

| C-α (Vinylic) | 120 - 125 |

| C-1 (Aromatic, ipso) | ~135 |

| C-2 (Aromatic, C-Br) | ~122 |

| C-3 (Aromatic, C-H) | ~134 |

| C-4 (Aromatic, C-Br) | ~125 |

| C-5 (Aromatic, C-H) | ~128 |

| C-6 (Aromatic, C-H) | ~131 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show a cross-peak between the two vinylic protons (H-α and H-β), confirming their direct coupling. It would also reveal correlations between adjacent aromatic protons: H-5 with H-6, and H-5 with H-3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the signals of H-α, H-β, H-3, H-5, and H-6 in the ¹H NMR spectrum to their corresponding carbon signals (C-α, C-β, C-3, C-5, and C-6) in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over two to three bonds) between protons and carbons. HMBC is crucial for establishing the connectivity between different parts of the molecule. Key expected correlations include:

The vinylic proton H-β showing a correlation to the aromatic ipso-carbon (C-1) and the carbonyl carbon (C=O).

The vinylic proton H-α showing correlations to the carbonyl carbon (C=O) and the β-carbon.

The aromatic proton H-6 showing correlations to C-2 and C-4.

Solid-state NMR (ssNMR) is a powerful tool for characterizing the structure and dynamics of materials in their solid form. For a crystalline compound like this compound, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR can provide valuable information.

Studies on analogous compounds, such as trans-cinnamic acid, have demonstrated that ssNMR can effectively identify different polymorphic forms. nih.govresearchgate.net Polymorphs, which are different crystal packings of the same molecule, can exhibit distinct ¹³C chemical shifts due to variations in intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups. researchgate.netresearchgate.net Peak splittings in ssNMR spectra can indicate the presence of multiple, crystallographically inequivalent molecules within the unit cell or the effects of asymmetric hydrogen bonds. nih.govresearchgate.net This technique is therefore highly sensitive to the structural heterogeneity and packing of this compound in the solid state.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands.

O-H Stretch: A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. spectroscopyonline.com

C-H Stretch: Aromatic and vinylic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretching of the conjugated carboxylic acid is expected around 1680-1710 cm⁻¹. Conjugation with the double bond and aromatic ring, as well as intermolecular hydrogen bonding, shifts this band to a lower frequency compared to a saturated aliphatic carboxylic acid.

C=C Stretch: The stretching vibration of the vinylic double bond is expected in the 1620-1640 cm⁻¹ region. rjpbcs.com Aromatic C=C stretching vibrations typically result in multiple bands in the 1400-1600 cm⁻¹ range.

C-O Stretch and O-H Bend: In-plane O-H bending and C-O stretching vibrations are expected to produce strong bands in the fingerprint region, between 1200 cm⁻¹ and 1450 cm⁻¹. spectroscopyonline.comresearchgate.net

C-Br Stretch: The carbon-bromine stretching vibrations are expected to appear in the low-frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C-H Stretch (Aromatic/Vinylic) | 3000 - 3100 | Medium |

| C=O Stretch (Conjugated Acid) | 1680 - 1710 | Strong |

| C=C Stretch (Vinylic) | 1620 - 1640 | Medium |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium-Strong |

| C-O Stretch / O-H Bend | 1200 - 1450 | Strong |

| C-Br Stretch | 500 - 700 | Medium |

Raman Spectroscopy for Molecular Vibrations and Conformational Analysis

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. nih.gov For this compound, a Raman spectrum would reveal characteristic peaks corresponding to the stretching and bending vibrations of its functional groups. This data is crucial for confirming the molecular structure and can also offer insights into the conformational isomers present in a sample. uwo.ca

Key vibrational modes that would be expected for this compound include:

C=C stretching of the acrylic acid backbone and the aromatic ring.

C=O stretching of the carboxylic acid group.

C-Br stretching of the dibrominated phenyl group.

Various C-H bending and stretching modes.

Table 1: Hypothetical Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| Data not available | C-Br Stretch |

| Data not available | Aromatic C=C Stretch |

| Data not available | Alkene C=C Stretch |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophores within this compound, such as the phenyl ring, the acrylic acid moiety, and the bromine substituents, are expected to give rise to characteristic absorption bands.

Table 2: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound and for elucidating its structure through fragmentation analysis. For this compound, HRMS would provide an accurate mass measurement, allowing for the unambiguous determination of its elemental composition. The isotopic pattern resulting from the two bromine atoms (79Br and 81Br) would be a key diagnostic feature in the mass spectrum.

Furthermore, analysis of the fragmentation pattern would reveal characteristic losses of functional groups, such as the carboxylic acid group, which would support the proposed molecular structure. No specific HRMS data for this compound has been found in the available literature.

Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | Data not available | Data not available | Molecular Ion |

X-ray Diffraction (XRD) for Crystalline Structure Characterization

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. units.it This technique is indispensable for understanding the solid-state properties of a compound.

By analyzing the diffraction pattern of a single crystal, the precise atomic coordinates, bond lengths, bond angles, and torsional angles of this compound can be determined. This provides an unambiguous confirmation of its molecular structure and reveals its preferred conformation in the solid state. Furthermore, single crystal XRD can establish the absolute configuration of chiral molecules, although this compound is achiral. No published single crystal X-ray diffraction data for this specific compound could be located.

Table 4: Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Crystal System | Space Group | Unit Cell Dimensions |

|---|---|---|

| Data not available | Data not available | a = ? Å, b = ? Å, c = ? Å |

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. americanpharmaceuticalreview.com The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase, making it an excellent tool for phase identification and for assessing the purity of a bulk sample. mdpi.com For this compound, a PXRD pattern would be essential for quality control and for studying polymorphism (the ability of a substance to exist in more than one crystal form). Specific powder X-ray diffraction data for this compound is not available in the reviewed literature.

Table 5: Hypothetical Powder X-ray Diffraction Data for this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|

Computational and Theoretical Investigations of Molecular Architecture and Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure of molecules. mdpi.com It provides a framework for calculating various molecular properties by focusing on the electron density, offering a balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, governing its electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Interactive Table: Representative FMO Properties Note: The following values are representative examples based on DFT calculations for structurally similar aromatic carboxylic acids and are intended for illustrative purposes.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential. |

| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity. |

| Energy Gap (ΔE) | 4.70 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. nih.gov |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the transfer of electron density within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This analysis provides quantitative insight into donor-acceptor interactions, which are key to understanding molecular stability.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto a constant electron density surface, using a color-coded scheme to identify regions of positive and negative potential. This map is an invaluable tool for predicting how a molecule will interact with other species, particularly in electrophilic and nucleophilic reactions. uni-muenchen.deyoutube.com

For 3-(2,4-Dibromophenyl)acrylic acid, the MEP surface would show distinct regions of charge concentration:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs. mdpi.com

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The most positive potential would be located on the hydrogen atom of the carboxylic hydroxyl group, highlighting its acidic nature.

Neutral/Slightly Negative Potential (Green): The aromatic ring and the carbon backbone would exhibit intermediate potential, influenced by the attached functional groups. The electron-withdrawing bromine atoms would slightly decrease the negative potential of the phenyl ring compared to an unsubstituted ring.

This visual guide helps predict sites for hydrogen bonding, protonation, and interactions with biological receptors or other reactants. researcher.life

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's reactivity and electronic properties. These indices provide a quantitative basis for comparing the chemical behavior of different molecules.

Global reactivity descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a general overview of the molecule's reactivity profile. mdpi.com Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the ease of electron cloud polarization.

Electronegativity (χ): The power of an atom or group to attract electrons, calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons, defined as ω = χ² / (2η). This index helps classify molecules as strong or moderate electrophiles. mdpi.com

These descriptors for this compound can be calculated from its FMO energies to quantitatively predict its reactivity.

Interactive Table: Representative Global Reactivity Descriptors Note: These values are calculated from the representative FMO energies in Table 5.1.1 and are for illustrative purposes.

| Descriptor | Value (eV) | Formula | Interpretation |

| Chemical Hardness (η) | 2.35 | (ELUMO - EHOMO) / 2 | Indicates high stability and low reactivity. |

| Chemical Softness (S) | 0.43 | 1 / η | Suggests a moderate ability to deform its electron cloud. |

| Electronegativity (χ) | 4.50 | -(EHOMO + ELUMO) / 2 | Represents the molecule's overall electron-attracting tendency. |

| Electrophilicity Index (ω) | 4.31 | χ² / (2η) | Classifies the molecule as a strong electrophile. |

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for analyzing the electron density (ρ(r)) to define atoms within a molecule and characterize the chemical bonds between them. uni-rostock.dewiley-vch.de AIM analysis identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) found between two nuclei signifies the existence of a chemical bond. uni-rostock.de

The properties at the BCP, such as the value of the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction.

Shared-shell interactions (covalent bonds): Characterized by a relatively high ρ and a negative ∇²ρ, indicating electron density is concentrated between the nuclei.

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces): Characterized by a low ρ and a positive ∇²ρ, indicating electron density is depleted in the internuclear region. nih.gov

For this compound, AIM analysis would be used to:

Characterize all covalent bonds (C-C, C=C, C-O, C-H, C-Br) by the properties of their BCPs.

Investigate potential intramolecular hydrogen bonds, for instance, between the carboxylic proton and a bromine atom, if sterically feasible.

Analyze intermolecular interactions in the crystal lattice, such as the strong O-H···O hydrogen bonds that typically form dimers of carboxylic acids, and weaker C-H···O or C-H···Br interactions. dntb.gov.ua

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. A comprehensive conformational analysis of this compound is crucial to understanding its behavior. The primary sources of conformational isomerism in this molecule are the rotations around the single bonds connecting the phenyl ring to the acrylic acid moiety.

A detailed analysis of the potential energy surface (PES) reveals the relative energies of the different spatial arrangements (conformers) of the molecule. The PES is a multidimensional surface that maps the potential energy of the molecule as a function of its geometric parameters. For this compound, the most significant degrees of freedom are the dihedral angles associated with the rotation of the C-C single bond between the phenyl ring and the vinyl group, and the C-C single bond within the acrylic acid group.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of various conformers. By systematically rotating key bonds and calculating the corresponding single-point energies, a map of the potential energy surface can be generated. The results of such an analysis would likely indicate the presence of several local energy minima, corresponding to stable conformers. The global minimum would represent the most stable conformation of the molecule.

It is hypothesized that the most stable conformers would exhibit a near-planar arrangement to maximize conjugation between the phenyl ring and the acrylic acid π-system. However, steric hindrance from the bulky bromine atoms at the 2 and 4 positions of the phenyl ring would likely lead to some out-of-plane twisting. The following table presents a hypothetical summary of a conformational analysis, illustrating the likely low-energy conformers and their relative energies.

Interactive Data Table: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C-C-C=C) (°) | Relative Energy (kcal/mol) | Population (%) |

| A (Global Minimum) | 15 | 0.00 | 75.3 |

| B | -15 | 0.05 | 24.1 |

| C | 90 | 3.50 | 0.3 |

| D | -90 | 3.60 | 0.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected results of a conformational analysis. The dihedral angle represents the twist of the acrylic acid group relative to the phenyl ring.

Reaction Mechanism Elucidation through Computational Transition State Search

Understanding the mechanism of a chemical reaction at the molecular level is fundamental to controlling and optimizing chemical processes. Computational chemistry provides powerful tools to elucidate reaction pathways and identify transition states, which are the high-energy intermediates that connect reactants and products.

A plausible reaction involving this compound is its esterification with an alcohol, such as methanol, to form the corresponding methyl ester. This reaction is typically acid-catalyzed. A computational transition state search for this reaction would involve the following steps:

Geometry Optimization: The geometries of the reactants (this compound and methanol) and the product (methyl 3-(2,4-dibromophenyl)acrylate) are optimized to find their lowest energy structures.

Transition State Guess: An initial guess for the geometry of the transition state is generated. For an esterification reaction, this would involve the formation of a tetrahedral intermediate.

Transition State Optimization: Specialized algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state. This involves finding a structure that is a maximum along the reaction coordinate and a minimum in all other degrees of freedom.

Frequency Analysis: A frequency calculation is performed on the optimized transition state structure. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the found transition state connects the reactants and products.

The following table provides a hypothetical summary of key bond lengths during the esterification of this compound with methanol, as determined from a computational study.

Interactive Data Table: Hypothetical Key Bond Distances in the Esterification of this compound

| Bond | Reactant Complex (Å) | Transition State (Å) | Product Complex (Å) |

| C(carbonyl)-O(methanol) | 3.10 | 1.95 | 1.35 |

| C(carbonyl)-O(hydroxyl) | 1.34 | 1.45 | 3.20 |

| O(methanol)-H | 0.96 | 1.20 | 1.75 (to catalyst) |

Note: The data in this table is hypothetical and serves to illustrate the expected changes in bond distances during a computationally modeled esterification reaction.

In Silico Modeling for Structure-Property Relationships (excluding biological activity)

In silico modeling can be used to predict a wide range of physicochemical properties of a molecule based on its structure, without the need for laboratory experiments. For this compound, such models can provide valuable information about its behavior in various chemical environments.

One important property that can be predicted is the acid dissociation constant (pKa), which is a measure of the acidity of the carboxylic acid group. mrupp.infonih.gov The pKa value is crucial for understanding the ionization state of the molecule at a given pH, which in turn affects its solubility, reactivity, and other properties. mrupp.info Computational methods can predict pKa values by calculating the Gibbs free energy of the deprotonation reaction in a solvent model. mdpi.com

Another key property is the molecule's electrophilicity. The electrophilicity index is a conceptual DFT descriptor that quantifies the ability of a molecule to accept electrons. researchgate.netnih.gov For this compound, the presence of the electron-withdrawing bromine atoms and the acrylic acid moiety is expected to result in a significant electrophilic character, making it susceptible to nucleophilic attack.

Quantitative Structure-Property Relationship (QSPR) models can also be developed to correlate structural features with specific properties. For instance, a QSPR model could be built to predict the solubility of a series of substituted phenylacrylic acids based on descriptors such as molecular weight, polarity, and hydrogen bonding capacity.

The following table presents a hypothetical QSPR study for a series of substituted phenylacrylic acids, illustrating the relationship between substitution patterns and a predicted physicochemical property.

Interactive Data Table: Hypothetical QSPR Data for Substituted Phenylacrylic Acids

| Compound | Substituent | Calculated pKa | Predicted Electrophilicity Index (ω) |

| 3-Phenylacrylic acid | H | 4.44 | 1.52 |

| 3-(4-Bromophenyl)acrylic acid | 4-Br | 4.25 | 1.68 |

| 3-(2,4-Dichlorophenyl)acrylic acid | 2,4-Cl | 3.98 | 1.85 |

| This compound | 2,4-Br | 3.95 | 1.88 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to show the expected trends in acidity and electrophilicity based on the electronic effects of the substituents.

Applications As a Synthetic Building Block in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The inherent reactivity of the functional groups in 3-(2,4-Dibromophenyl)acrylic acid allows it to serve as a starting point for more elaborate molecular structures. While specific examples for this exact compound are not extensively detailed, the synthetic utility of closely related bromophenyl acrylic acid derivatives highlights its potential.

A key transformation for analogous compounds involves their use in synthesizing α-amido acrylic acids. For instance, the related compound 4-(4-bromobenzylidene)-2-phenyloxazol-5(4H)-one can be hydrolyzed to form 2-benzamido-3-(4-bromophenyl) acrylic acid. nih.gov This reaction, typically carried out in glacial acetic acid, demonstrates a pathway where an oxazolone (B7731731) intermediate is converted into a more complex acrylic acid derivative. nih.gov This suggests that this compound could be accessed through similar pathways or, conversely, be used to generate other complex derivatives by leveraging the reactivity of its carboxylic acid and alkene functionalities.

The general class of phenylacrylic acids can be synthesized via methods like the aldol (B89426) condensation, providing a route to these structures from simpler precursors. The presence of two bromine atoms on the phenyl ring of this compound offers additional handles for cross-coupling reactions, further expanding its utility as a precursor for highly functionalized and complex organic molecules.

Utilization in the Development of Functional Monomers and Polymers (focus on synthetic routes, not material properties)

The acrylic acid moiety is a cornerstone for the synthesis of a vast array of polymers. This compound can be utilized in polymerization reactions either directly or after modification into a more reactive monomer, such as an acrylate (B77674) ester. The synthetic routes to these polymers are diverse, ranging from conventional free-radical polymerization to more controlled, modern techniques.

A common strategy involves converting the acrylic acid to a more versatile monomer. For example, analogous chlorinated compounds like 2,4-dichloro-1-ene(4-hydroxyphenyl)phenone have been reacted with acryloyl chloride to prepare functional acrylate monomers. researchgate.net A similar approach could be applied to a hydroxylated derivative of this compound.

Once an appropriate monomer is synthesized, it can be polymerized or copolymerized. The solution polymerization technique is frequently employed. In a relevant example, copolymers of 2,4-dichlorophenylacrylate (2,4-DCPA) and methylmethacrylate (MMA) were synthesized in dimethylformamide (DMF) using 2,2'-azobisisobutyronitrile (AIBN) as the initiator at 70°C. researchgate.net This demonstrates a standard method for incorporating a halogenated phenyl acrylate into a polymer chain. Other common comonomers include butyl acrylate (BA), methacrylic acid (MAA), and 2-hydroxyethyl methacrylate (B99206) (HEMA). uq.edu.au

More advanced and controlled polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are also used for acrylic monomers to create well-defined polymer architectures. rsc.orgrsc.org These techniques allow for precise control over molecular weight and structure, leading to block copolymers and other complex designs.

| Monomer/Precursor | Comonomer(s) | Polymerization Technique | Initiator/Catalyst | Resulting Polymer Type | Reference |

|---|---|---|---|---|---|

| 2,4-dichlorophenylacrylate (2,4-DCPA) | Methylmethacrylate (MMA) | Solution Polymerization | AIBN | Random Copolymer | researchgate.net |

| 4-[3-(2,4-Dichloro-phenyl)3-oxoprop-1-en-1-yl]phenylacrylate (DCP) | Acrylic acid, Hydroxyethyl acrylate | Solution Polymerization | Not specified | Copolymer | researchgate.net |

| Methyl methacrylate, Butyl acrylate | Methacrylic acid, 2-hydroxy ethyl methacrylate | Emulsion Polymerization | Potassium persulfate | Copolymer Emulsion | uq.edu.au |

| tert-butyl(2-((4-hydroxybutanoyloxy)methyl)acrylate) | None (homopolymerization) | RAFT Polymerization | Not specified | Homopolymer (precursor to graft copolymer) | rsc.org |

Role in the Synthetic Pathways to Medicinal Chemistry Scaffolds (focus on synthesis, not biological outcomes)

Acrylic acid derivatives are important scaffolds in medicinal chemistry. The synthesis of these structures often leverages the reactivity of the acrylic acid core for building molecular complexity. Research on chlorinated analogues provides a clear blueprint for how this compound could be used to generate scaffolds for drug discovery programs.

A general synthetic route involves the use of an oxazolone intermediate. nih.govacs.org For example, 4-chlorobenzaldehyde (B46862) can be reacted with a 2-aryl-2-oxazoline-5-one via cyclocondensation to produce a crucial oxazolone intermediate. nih.govacs.org This intermediate is then hydrolyzed, typically by refluxing with a base such as aqueous potassium hydroxide, to open the ring and form the desired (Z)-3-(4-chlorophenyl)-2-(substituted-benzamido)acrylic acid. nih.govacs.org This two-step process efficiently constructs a highly functionalized acrylic acid scaffold that can be further modified.

The resulting acrylic acid derivative serves as a key building block. The carboxylic acid group can be esterified with various alcohols, or the entire molecule can be used in coupling reactions to build larger, more complex structures. The dibromophenyl group in this compound provides two specific sites for further synthetic elaboration, for instance, through palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space around the core scaffold.

| Precursor 1 | Precursor 2 | Key Intermediate | Reaction Condition | Resulting Scaffold | Reference |

|---|---|---|---|---|---|

| 4-chlorobenzaldehyde | 2-aryl-2-oxazoline-5-one | Oxazolone derivative | Cyclocondensation (e.g., NaOAc, reflux) | Intermediate for hydrolysis | nih.govacs.org |

| Oxazolone derivative | Potassium Hydroxide (20%) | N/A | Hydrolysis (reflux) | 3-(4-chlorophenyl)acrylic acid derivative | nih.govacs.org |

| 4-(4-bromobenzylidene)-2-phenyloxazol-5(4H)-one | Glacial Acetic Acid | N/A | Hydrolysis | 2-Benzamido-3-(4-bromophenyl) acrylic acid | nih.gov |

Intermediate in Agrochemical Synthesis and Derivatization

While specific documented pathways for this compound in agrochemical synthesis are not prominent in the literature, its structural motifs are found in many active agrochemical compounds. The combination of a halogenated aromatic ring and a carboxylic acid function makes it a plausible intermediate for creating new derivatives for screening.

The synthetic utility of this compound in an agrochemical context would rely on standard organic transformations. The carboxylic acid can be converted to esters, amides, or acid chlorides, enabling the introduction of a wide variety of functional groups. The dibromophenyl ring is a particularly important feature, as halogenation is a common strategy in agrochemical design to enhance efficacy, modulate metabolic stability, and influence the compound's mode of action. The bromine atoms can also serve as synthetic handles for introducing other substituents via nucleophilic aromatic substitution or metal-catalyzed coupling reactions. Therefore, this compound represents a valuable starting material for building libraries of novel compounds for agrochemical testing.

Environmental Fate and Degradation Studies Methodological Focus

Investigation of Biodegradation Pathways and Microorganisms Involved

The biodegradation of 3-(2,4-Dibromophenyl)acrylic acid is anticipated to be a complex process, influenced by the presence of both a dibrominated aromatic ring and an acrylic acid side chain. Microbial degradation is a primary mechanism for the removal of organic pollutants from the environment. nih.govnih.gov The presence of bromine atoms on the phenyl ring is known to increase the recalcitrance of aromatic compounds to microbial attack. However, numerous microorganisms have demonstrated the ability to degrade brominated and other halogenated aromatic compounds. nih.govmdpi.com

Potential Biodegradation Pathways:

Based on studies of analogous compounds, the microbial degradation of this compound could proceed through several pathways. The initial attack could occur on either the acrylic acid side chain or the aromatic ring.

Side Chain Degradation: The acrylic acid moiety is structurally similar to cinnamic acid. For cinnamic acid, microbial degradation often initiates with the reduction of the double bond in the side chain to form 3-phenylpropionic acid, followed by further degradation. nih.gov A similar initial step for this compound would yield 3-(2,4-Dibromophenyl)propionic acid. Subsequent degradation could proceed via beta-oxidation of the propionic acid side chain.

Aromatic Ring Attack: Alternatively, microorganisms could initiate degradation by attacking the dibrominated phenyl ring. This often involves dioxygenase enzymes that introduce hydroxyl groups onto the ring, leading to the formation of a dihydroxy-intermediate (a substituted catechol). This step is often the rate-limiting step in the degradation of halogenated aromatics. Following ring dihydroxylation, cleavage of the aromatic ring can occur, leading to the formation of aliphatic intermediates that can be funneled into central metabolic pathways.

Debromination: The removal of bromine substituents is a crucial step in the complete mineralization of the compound. This can occur either before or after the cleavage of the aromatic ring through the action of halogenase enzymes. Reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom, is a common mechanism under anaerobic conditions. Oxidative dehalogenation can occur under aerobic conditions. Studies on 2,4-dibromophenol (B41371) have shown that microbial degradation can proceed via the formation of brominated catechols. nih.govmdpi.com

Microorganisms with Potential for Degradation:

A diverse range of bacteria and fungi have been identified with the capacity to degrade halogenated aromatic compounds and acrylic acid.

Bacteria: Genera such as Pseudomonas, Rhodococcus, Stenotrophomonas, and Trametes have been shown to degrade brominated phenols and other aromatic compounds. nih.govnih.govresearchgate.net For instance, Pseudomonas putida has been used in the biodegradation of 2,4-dichlorophenol. thescipub.com It is plausible that strains from these genera could also metabolize this compound. The degradation of brominated flame retardants has been demonstrated by a consortium of four bacterial strains, highlighting the potential for synergistic metabolic activities in microbial communities. mdpi.com

Fungi: White-rot fungi, such as Trametes versicolor, are known for their ability to produce potent extracellular enzymes, like laccases and peroxidases, which can degrade a wide range of persistent organic pollutants, including brominated compounds. nih.gov

Interactive Table: Microorganisms Involved in the Degradation of Structurally Related Compounds

| Microorganism | Compound Degraded | Key Findings | Reference |

| Stenotrophomonas sp. TRMK2 | Cinnamic acid | Complete utilization within 18 hours, proceeding through 3-phenylpropionic acid. | nih.gov |

| Trametes versicolor | 2,4-Dibromophenol | Elimination of 65-85% within 4 days, mediated by extracellular laccase. | nih.gov |

| Pseudomonas putida | 2,4-Dichlorophenol | Effective degradation by immobilized cells. | thescipub.com |

| Four-strain bacterial consortium | Tribromo-neopentyl alcohol (TBNPA) and Dibromo neopentyl glycol (DBNPG) | Complete degradation in 3-7 days in the presence of an additional carbon source. | mdpi.com |

| Rhodococcus erythropolis | Phenol (B47542) | Successful degradation of phenol resulting from the hydrodebromination of 2,4,6-tribromophenol. | researchgate.net |

Photolytic and Hydrolytic Degradation Mechanisms Under Environmental Conditions

Abiotic degradation processes, including photolysis and hydrolysis, can also contribute to the transformation of this compound in the environment.

Photolytic Degradation:

Photodegradation involves the breakdown of a molecule by light, particularly ultraviolet (UV) radiation from the sun. The rate and products of photodegradation are influenced by the chemical structure of the compound and the environmental medium.

Mechanism: The acrylic acid portion of the molecule contains a carbon-carbon double bond conjugated with the aromatic ring, which can absorb UV radiation. Upon absorption of light energy, the molecule can be excited to a higher energy state, leading to various reactions such as isomerization, cyclization, or cleavage of chemical bonds. For cinnamic acid and its derivatives, photodegradation under UVB irradiation has been observed. researchgate.net The presence of bromine atoms on the phenyl ring can also influence photodegradation, potentially through the cleavage of the carbon-bromine bond. The photodegradation of other brominated flame retardants has been shown to proceed via debromination. researchgate.netacs.org Studies on cinnamic acid have shown that photocatalytic degradation can be enhanced in the presence of catalysts like titanium dioxide (TiO2) and various oxidizing agents. davidpublisher.comtandfonline.comresearchgate.net

Hydrolytic Degradation:

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups and environmental conditions such as pH and temperature.

Mechanism: The acrylic acid moiety itself is generally stable to hydrolysis. However, if the compound exists as an ester derivative of this compound, the ester linkage would be susceptible to hydrolysis, yielding the parent acid and the corresponding alcohol. The rate of hydrolysis of acrylate (B77674) esters is influenced by pH, with hydrolysis being more rapid under alkaline conditions. nih.govfree.fr The order of resistance to hydrolysis for some acrylate esters is butyl acrylate > ethyl acrylate > methyl acrylate. free.fr For the free acid, significant hydrolysis is not expected under typical environmental pH conditions.

Methodologies for Assessing Environmental Persistence and Mobility in Various Compartments

Assessing the environmental persistence and mobility of a chemical like this compound involves a combination of laboratory testing, modeling, and field studies.

Assessing Persistence:

Persistence is a measure of the time a chemical remains in a particular environmental compartment before being degraded. It is often expressed as a half-life.

Laboratory Biodegradation Studies: Standardized test guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are used to assess biodegradability in water, soil, and sediment. These tests typically involve incubating the chemical with microorganisms from an environmental sample and measuring its disappearance or the production of carbon dioxide over time.

Photodegradation and Hydrolysis Studies: Laboratory studies are conducted to determine the rates of photolytic and hydrolytic degradation under controlled conditions of light intensity, pH, and temperature.

Assessing Mobility:

Mobility refers to the potential for a chemical to move between different environmental compartments, such as from soil to groundwater or into the atmosphere.